Furametpyr

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

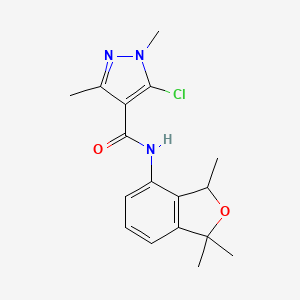

5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLIYOWLVMQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057948 | |

| Record name | Furametpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-88-3 | |

| Record name | Furametpyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123572-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furametpyr [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123572883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furametpyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURAMETPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLX6TNK3NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Furametpyr's Mechanism of Action Against Rhizoctonia solani: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhizoctonia solani is a formidable soil-borne plant pathogen with a wide host range, causing significant economic losses in agriculture worldwide. Effective management of diseases caused by R. solani, such as sheath blight, damping-off, and root rot, relies heavily on the use of fungicides. Furametpyr is a synthetic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, which has demonstrated efficacy against R. solani. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, biochemical effects, and the experimental methodologies used to elucidate its fungicidal properties. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-studied SDHIs to provide a comprehensive overview.

Core Mechanism: Inhibition of Succinate Dehydrogenase (Complex II)

The primary mode of action of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a key component of both the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[1] SDH is a highly conserved enzyme responsible for the oxidation of succinate to fumarate.[2] This enzymatic reaction is coupled with the reduction of ubiquinone to ubiquinol, which then transfers electrons to Complex III of the mETC.[2]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound competitively inhibits the binding of the natural substrate, ubiquinone. This blockage disrupts the flow of electrons through the mETC, leading to a cascade of detrimental downstream effects within the fungal cell.

Biochemical Consequences of SDH Inhibition

The inhibition of succinate dehydrogenase by this compound triggers a series of critical biochemical and cellular disruptions in Rhizoctonia solani:

-

Disruption of the Electron Transport Chain: The most immediate effect is the interruption of electron flow from Complex II to Complex III. This severely impairs the overall function of the mETC.

-

Reduced ATP Synthesis: The mETC is the primary mechanism for ATP production through oxidative phosphorylation. By inhibiting this pathway, this compound significantly reduces the cellular energy supply, which is essential for fungal growth, development, and pathogenesis.

-

Impairment of the Tricarboxylic Acid (TCA) Cycle: As SDH is also an integral enzyme of the TCA cycle, its inhibition leads to a metabolic bottleneck.[2] The accumulation of succinate and the depletion of fumarate and subsequent TCA cycle intermediates disrupt central carbon metabolism.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the leakage of electrons and their reaction with molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA.

These multifaceted effects culminate in the inhibition of mycelial growth and ultimately, the death of the fungal pathogen.

Quantitative Data on SDHI Activity Against Rhizoctonia solani

Table 1: Mycelial Growth Inhibition (EC50) of Various SDHI Fungicides against Rhizoctonia solani

| Fungicide | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |

| General SDHIs | < 1 | Not specified | [3] |

| Fluxapyroxad | 0.0657 ± 0.0250 | 0.0101 - 0.130 | [4] |

| SYP-32497 (novel SDHI) | 0.00667 ± 0.00475 | 0.000790 - 0.0198 | [4] |

| Flutolanil | 0.3199 ± 0.0149 | Not specified | [5] |

| Thifluzamide | 0.1081 ± 0.0044 | Not specified | [5] |

| Pencycuron | 0.0339 ± 0.0012 | Not specified | [5] |

Table 2: Succinate Dehydrogenase Inhibition (IC50) of SDHI Fungicides against Rhizoctonia solani

| Fungicide | IC50 (µg/mL) | Reference |

| Fluxapyroxad | 1.226 | [4] |

| SYP-32497 (novel SDHI) | 0.300 | [4] |

Note: The data presented is for comparative purposes and may not be directly representative of this compound's specific activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of SDHI fungicides like this compound against Rhizoctonia solani.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the EC50 value of a fungicide against the mycelial growth of R. solani.

Methodology:

-

Fungicide Stock Solution Preparation: Prepare a stock solution of the test fungicide (e.g., this compound) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Poisoned Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving. Allow the agar to cool to approximately 50-60°C. Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (DMSO) should also be prepared.

-

Inoculation: Pour the fungicide-amended and control PDA into sterile Petri dishes. Once solidified, place a 5 mm mycelial plug taken from the growing edge of an actively growing R. solani culture onto the center of each plate.

-

Incubation: Incubate the plates at 25-28°C in the dark.

-

Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours) until the mycelium in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration and fitting a dose-response curve.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To determine the IC50 value of a fungicide for the inhibition of SDH enzyme activity in R. solani.

Methodology:

-

Mitochondria Isolation:

-

Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth) for several days.

-

Harvest the mycelia by filtration and wash with a suitable buffer.

-

Homogenize the mycelia in an ice-cold isolation buffer containing osmoticum (e.g., mannitol), chelators (e.g., EDTA), and protease inhibitors.

-

Perform differential centrifugation to isolate the mitochondrial fraction.

-

-

Enzyme Activity Measurement:

-

The SDH activity is determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of phenazine methosulfate (PMS).[4]

-

The reaction mixture contains a buffer (e.g., potassium phosphate buffer), the mitochondrial protein extract, succinate (as the substrate), and the electron acceptors (DCPIP and PMS).

-

The reaction is initiated by the addition of succinate.

-

The decrease in absorbance of DCPIP at 600 nm is measured over time.

-

-

Inhibition Assay:

-

To determine the IC50 value, the assay is performed in the presence of various concentrations of the inhibitor (e.g., this compound).

-

The percentage of inhibition of SDH activity is calculated for each inhibitor concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound's Action

Caption: this compound inhibits Complex II, disrupting the TCA cycle and electron transport, leading to reduced ATP and increased ROS, causing cell death.

Experimental Workflow: Mycelial Growth Inhibition Assay

Caption: Workflow for determining the EC50 of this compound against R. solani mycelial growth.

Experimental Workflow: SDH Activity Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on R. solani succinate dehydrogenase activity.

Conclusion

This compound's mechanism of action against Rhizoctonia solani is centered on the potent and specific inhibition of the succinate dehydrogenase enzyme. This targeted disruption of a critical metabolic and respiratory enzyme leads to a cascade of events, including the collapse of cellular energy production and the induction of oxidative stress, which collectively result in the effective control of this important plant pathogen. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this compound and the development of new SDHI fungicides. Further research to determine the specific EC50 and IC50 values for this compound and to elucidate the precise molecular interactions with the R. solani SDH enzyme will enhance our understanding and optimize the application of this valuable fungicidal agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovering Novel Alternaria solani Succinate Dehydrogenase Inhibitors by in Silico Modeling and Virtual Screening Strategies to Combat Early Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

In-Depth Technical Guide to Furametpyr: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a pyrazolecarboxamide fungicide recognized for its efficacy against a range of fungal pathogens, notably Rhizoctonia solani, the causative agent of sheath blight in rice. As a succinate dehydrogenase inhibitor (SDHI), its mode of action involves the disruption of the fungal mitochondrial respiratory chain, a critical pathway for energy production. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with its mechanism of action.

Chemical Identity and Properties

This compound is a chiral molecule, with the technical grade material typically being a racemate.[1] Its chemical identity and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-3H-2-benzofuran-4-yl)pyrazole-4-carboxamide[2][3] |

| Synonyms | Limber, S-658, N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)5-chloro-1,3-dimethylpyrazole-4-carboxamide[2][4] |

| CAS Number | 123572-88-3[2][4][5] |

| Molecular Formula | C₁₇H₂₀ClN₃O₂[2][4][5] |

| SMILES | CC1C2=C(C=CC=C2NC(=O)C3=C(N(N=C3C)C)Cl)C(O1)(C)C[1][2][3] |

| InChI | InChI=1S/C17H20ClN3O2/c1-9-13(15(18)21(5)20-9)16(22)19-12-8-6-7-11-14(12)10(2)23-17(11,3)4/h6-8,10H,1-5H3,(H,19,22)[2][3][5] |

| InChIKey | NRTLIYOWLVMQBO-UHFFFAOYSA-N[1][2][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 333.81 g/mol [4][6] |

| Appearance | Colorless or light brownish crystals[4] |

| Melting Point | 150.2 °C[4] |

| Water Solubility (25 °C) | 225 mg/L[4] |

| Vapor Pressure (25 °C) | 4.7 x 10⁻⁶ Pa[4] |

Table 3: Toxicological Data of this compound

| Test | Species | Value |

| Oral LD₅₀ | Rat (male) | 640 mg/kg[4] |

| Oral LD₅₀ | Rat (female) | 590 mg/kg[4] |

| Oral LD₅₀ | Mouse (male) | 660 mg/kg[4] |

| Oral LD₅₀ | Mouse (female) | 730 mg/kg[4] |

| Dermal LD₅₀ | Rat | >2000 mg/kg[4] |

Chemical Structure

The chemical structure of this compound consists of a pyrazole ring linked via a carboxamide group to a dihydroisobenzofuran moiety.

Caption: Chemical Structure of this compound.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of two key intermediates: 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid and 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine. These intermediates are then coupled to form the final product.

3.1 Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

A crucial precursor for the carboxylic acid intermediate is the corresponding aldehyde. A representative synthesis protocol is as follows:

-

To a well-stirred, cold solution of dimethylformamide (DMF) (60 mmol), add phosphoryl trichloride (90 mmol) dropwise.

-

Stir the resulting mixture at 0°C (273 K) for an additional 20 minutes.

-

To this solution, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (30 mmol).

-

Heat the reaction mixture to 90°C (363 K) for 4 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into 100 ml of cold water.

-

Adjust the pH of the mixture to 7 using a sodium hydroxide solution.

-

Extract the resulting solution with ethyl acetate (3 x 30 ml).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the residue from an ethyl acetate/petroleum ether mixture to yield colorless crystals of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[2]

3.2 Oxidation to 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid

The synthesized aldehyde is then oxidized to the corresponding carboxylic acid. A general method for such an oxidation involves the use of an oxidizing agent like potassium permanganate in an aqueous solution.

3.3 Synthesis of 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine

The synthesis of this benzofuran intermediate can be achieved through various synthetic routes. One general approach involves the cyclization of appropriate precursors.

3.4 Final Amide Coupling

The final step in the synthesis of this compound is the formation of an amide bond between 5-chloro-1,3-dimethylpyrazole-4-carboxylic acid and 1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.

Caption: General Synthetic Workflow for this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[1][7] This enzyme plays a crucial role in both the tricarboxylic acid (TCA) cycle and cellular respiration.

Key Steps in the Mechanism of Action:

-

Binding to SDH: this compound binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex.

-

Inhibition of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone.

-

Disruption of TCA Cycle: The inhibition of SDH disrupts the conversion of succinate to fumarate in the TCA cycle.

-

ATP Depletion: The overall disruption of the electron transport chain leads to a significant reduction in ATP synthesis, depriving the fungal cells of essential energy.

-

Fungal Cell Death: The lack of energy ultimately leads to the cessation of cellular functions and death of the fungal pathogen.

Caption: Mechanism of Action of this compound via SDH Inhibition.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific inhibition of the succinate dehydrogenase enzyme, a vital component of fungal metabolism. Understanding its chemical structure, properties, and mechanism of action is crucial for the development of new and improved fungicidal agents and for managing the potential for resistance development in target pathogens. This technical guide provides a foundational overview for researchers and professionals working in the field of agrochemical development and fungal disease management.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Furametpyr Fungicide: Family, Class, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class. It is classified as a Succinate Dehydrogenase Inhibitor (SDHI), categorized under Group 7 by the Fungicide Resistance Action Committee (FRAC). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and efficacy against key fungal pathogens, with a primary focus on Rhizoctonia solani, the causal agent of rice sheath blight. Detailed experimental protocols for in vitro and field evaluation are provided, alongside a discussion of potential resistance mechanisms. All quantitative data are presented in structured tables for comparative analysis, and key biological and experimental pathways are visualized using Graphviz diagrams.

Introduction

This compound is a systemic fungicide with both protective and curative properties, primarily utilized for the control of fungal diseases in agriculture. Its development has been significant in managing diseases such as rice sheath blight, which can cause substantial yield losses. As a member of the SDHI fungicide family, this compound's mode of action is the inhibition of mitochondrial respiration in fungi, a well-established target for antifungal agents. This guide aims to provide researchers and drug development professionals with a detailed technical understanding of this compound's chemical nature, biological activity, and the methodologies used for its evaluation.

Chemical Properties and Classification

This compound belongs to the pyrazole-carboxamide chemical family. Its classification within the broader scheme of fungicides is as a Succinate Dehydrogenase Inhibitor (SDHI).

| Property | Value | Reference |

| IUPAC Name | (RS)-5-chloro-N-(1,3-dihydro-1,1,3-trimethylisobenzofuran-4-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | [1] |

| CAS Number | 123572-88-3 | [1] |

| Molecular Formula | C₁₇H₂₀ClN₃O₂ | [1] |

| Molecular Weight | 333.81 g/mol | [1] |

| Fungicide Class | Succinate Dehydrogenase Inhibitor (SDHI) | [2] |

| FRAC Group | 7 | [2] |

| Mode of Action | Inhibition of mitochondrial succinate oxidation | [3] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. This enzyme plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the electron transfer process. This disruption of the respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death due to energy deprivation.

Signaling Pathway of SDHI Action

Caption: Mechanism of action of this compound as an SDHI fungicide.

Efficacy Data

| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |

| Fluxapyroxad | Rhizoctonia solani | 0.054 ± 0.014 | [4] |

| Boscalid | Rhizoctonia solani | 2.212 ± 0.228 | [4] |

| Isopyrazam | Rhizoctonia solani | 0.0101 ± 0.0064 | [5] |

| Thifluzamide | Rhizoctonia solani | 0.0659 | [1] |

| Hexaconazole | Rhizoctonia solani | 0.0386 | [1] |

| Difenoconazole | Rhizoctonia solani | 0.663 | [1] |

| Azoxystrobin | Rhizoctonia solani | 1.508 | [1] |

| This compound | Rhizoctonia solani | 100% lesion suppression at 125 mg/L | [6] |

Experimental Protocols

In Vitro Bioassay: Poisoned Food Technique

This protocol details the determination of the in vitro efficacy of this compound against Rhizoctonia solani using the poisoned food technique.

Objective: To determine the mycelial growth inhibition of R. solani by this compound and calculate the EC50 value.

Materials:

-

Pure culture of Rhizoctonia solani

-

Potato Dextrose Agar (PDA) medium

-

This compound technical grade or formulation

-

Sterile distilled water

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Incubator (25 ± 2°C)

-

Laminar flow hood

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in sterile distilled water.

-

Preparation of Poisoned Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under a laminar flow hood, add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of PDA plates without the fungicide should also be prepared.

-

Pouring Plates: Pour approximately 20 mL of the poisoned and control PDA into sterile Petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing 7-day-old culture of R. solani, cut 5 mm mycelial discs using a sterile cork borer. Place one mycelial disc, mycelium-side down, in the center of each poisoned and control PDA plate.

-

Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

-

Data Collection: Measure the radial mycelial growth (in mm) in two perpendicular directions when the mycelial growth in the control plates has reached the edge of the plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = ((C - T) / C) * 100

-

Where: C = Average radial growth in the control plate (mm), T = Average radial growth in the treated plate (mm).

-

-

-

EC50 Determination: The EC50 value is determined by probit analysis of the inhibition data.

Experimental Workflow for In Vitro Bioassay

Caption: Workflow for the in vitro bioassay of this compound.

Field Trial Protocol for Rice Sheath Blight

This protocol outlines a standardized methodology for evaluating the efficacy of this compound in controlling rice sheath blight under field conditions.

Objective: To assess the disease control efficacy and impact on yield of this compound against Rhizoctonia solani on rice.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD)

-

Replications: 3-4

-

Plot Size: e.g., 5m x 4m

-

Variety: A susceptible rice variety to sheath blight.

Treatments:

-

This compound at different application rates (e.g., recommended dose, half dose, double dose).

-

A standard fungicide check.

-

An untreated control.

Procedure:

-

Land Preparation and Transplanting: Prepare the field and transplant rice seedlings according to standard agronomic practices for the region.

-

Inoculation: Artificially inoculate the rice plants at the maximum tillering stage with a virulent culture of R. solani. This can be done by placing mycelial bits or sclerotia at the base of the rice tillers.

-

Fungicide Application: Apply the fungicide treatments at the first appearance of disease symptoms or as a preventive spray. Applications are typically made using a knapsack sprayer, ensuring uniform coverage. The timing and number of applications will depend on the experimental objectives.

-

Disease Assessment: Record the disease severity at regular intervals (e.g., 15, 30, and 45 days after the final application) using a standard disease rating scale (e.g., 0-9 scale). Calculate the Percent Disease Index (PDI).

-

Yield Data: At harvest, record the grain yield and straw yield from each plot.

-

Data Analysis: Analyze the PDI and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

Logical Flow of Field Trial

Caption: Logical flow of a field trial for fungicide evaluation.

Resistance Mechanisms

The development of resistance to SDHI fungicides is a significant concern in agriculture. The primary mechanism of resistance is due to mutations in the genes encoding the subunits of the SDH enzyme, particularly the SdhB, SdhC, and SdhD subunits. These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its efficacy.

For Rhizoctonia solani, a point mutation, H249Y, in the SDHB protein has been shown to cause resistance to the SDHI fungicide thifluzamide.[7] While specific mutations conferring resistance to this compound in R. solani have not been detailed in the searched literature, it is highly probable that similar mutations in the sdhB, sdhC, or sdhD genes would be responsible for any observed resistance. Monitoring for the emergence of such mutations is crucial for effective resistance management strategies.

Conclusion

This compound is a potent SDHI fungicide with demonstrated efficacy against Rhizoctonia solani, the causal agent of rice sheath blight. Its specific mode of action, targeting mitochondrial Complex II, makes it an effective tool in integrated disease management programs. This technical guide has provided a detailed overview of this compound's chemical and biological properties, along with standardized protocols for its evaluation. Further research is warranted to determine the specific EC50 values of this compound against a broader range of fungal pathogens and to elucidate the precise molecular mechanisms of resistance that may develop in target populations. Such knowledge will be invaluable for the sustainable use of this important fungicide and for the development of next-generation antifungal agents.

References

- 1. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. Heterokaryotic state of a point mutation (H249Y) in SDHB protein drives the evolution of thifluzamide resistance in Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Furametpyr Enantiomers: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is primarily used for the control of rice sheath blight caused by Rhizoctonia solani.[3] Its systemic and curative properties make it an effective tool in managing this significant agricultural disease.[2] The fungicidal activity of this compound and other SDHIs stems from their ability to inhibit the mitochondrial enzyme succinate dehydrogenase (also known as complex II) in the electron transport chain.[1][2] This disruption of cellular respiration leads to the cessation of fungal growth and eventual cell death.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary target of this compound is the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, this compound blocks the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal mortality. The pyrazole carboxamide chemical class, to which this compound belongs, is a well-established group of SDHI fungicides.[4]

The following diagram illustrates the signaling pathway and the point of inhibition by this compound:

References

- 1. js.ugd.edu.mk [js.ugd.edu.mk]

- 2. This compound (Ref: S 82658) [sitem.herts.ac.uk]

- 3. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]

Furametpyr: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a fungicide belonging to the class of pyrazolecarboxamides. It is recognized for its systemic activity with both curative and protective properties against a range of fungal pathogens.[1] The primary mode of action of this compound is the inhibition of mitochondrial succinate dehydrogenase (SDH), a critical enzyme in the respiratory chain of fungi.[1] This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common laboratory solvents, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a colorless crystalline solid with a melting point of 150°C.[2] Its molecular formula is C₁₇H₂₀ClN₃O₂.

Solubility Data

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | pH | Solubility (mg/L) |

| Water | 20 | 7 | 255[1][2] |

While specific quantitative data is limited, patent literature indicates that this compound can be dissolved in organic solvents for formulation purposes. Emulsifiable concentrates and other formulations can be prepared using solvents such as ketones, alcohols, glycol ethers, and dipropylene glycol methyl ether.[3] This suggests qualitative solubility in these solvent classes.

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[2]

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound standard

-

Selected laboratory solvent (e.g., acetone, methanol, dichloromethane)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a glass flask containing a known volume of the selected solvent. The excess solid should be visible to ensure a saturated solution is formed.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the flasks to stand to let the excess solid settle.

-

Carefully collect a sample from the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the sample and then draw from the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility of this compound in the solvent based on the concentration of the saturated solution.

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[4] It targets Complex II (succinate-ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[4] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks the transfer of electrons from succinate to ubiquinone.[4][5] This inhibition disrupts two critical cellular processes: the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a depletion of cellular energy in the form of ATP and ultimately causing fungal cell death.[4]

Signaling Pathway of this compound's Action

Caption: this compound inhibits Complex II (SDH), blocking electron transport.

References

Furametpyr's Inhibition of Succinate Dehydrogenase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furametpyr is a pyrazole-carboxamide fungicide that effectively controls a range of phytopathogenic fungi by targeting a critical enzyme in cellular respiration: succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. This technical guide provides an in-depth exploration of the this compound-succinate dehydrogenase inhibition pathway. It details the mechanism of action, presents comparative quantitative data for succinate dehydrogenase inhibitors (SDHIs), outlines experimental protocols for assessing inhibitory activity, and visualizes the key pathways and workflows. This document serves as a comprehensive resource for researchers and professionals engaged in fungicide development and the study of mitochondrial respiration.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase is a vital enzyme complex embedded in the inner mitochondrial membrane, where it uniquely participates in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By catalyzing the oxidation of succinate to fumarate, SDH donates electrons to the ubiquinone pool, which are then transferred to Complex III. This process is fundamental to cellular energy production in the form of ATP.

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that disrupt this crucial step in fungal respiration. By binding to the ubiquinone (Coenzyme Q) binding site (Q-site) of the SDH complex, these inhibitors block the electron transfer from the iron-sulfur clusters to ubiquinone. This interruption of the electron flow leads to a cessation of ATP synthesis, ultimately resulting in fungal cell death. This compound belongs to this class of fungicides and is particularly effective against pathogens such as Rhizoctonia solani, the causative agent of rice sheath blight.

The this compound Succinate Dehydrogenase Inhibition Pathway

The inhibitory action of this compound on succinate dehydrogenase follows a well-established pathway for SDHI fungicides. The core of this mechanism is the competitive inhibition at the Q-site of the SDH enzyme complex.

The Succinate Dehydrogenase Complex: The SDH complex is composed of four subunits:

-

SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

-

SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

-

SDHC and SDHD (Membrane anchor subunits): These are integral membrane proteins that form the ubiquinone-binding site and anchor the complex to the inner mitochondrial membrane.

Mechanism of Inhibition:

-

Succinate Oxidation: In the mitochondrial matrix, succinate binds to the active site on the SDHA subunit and is oxidized to fumarate. The electrons from this reaction are transferred to FAD, reducing it to FADH2.

-

Electron Transfer: The electrons are then passed sequentially through the three iron-sulfur clusters within the SDHB subunit.

-

Ubiquinone Reduction Blockade: The electrons are poised to reduce ubiquinone (Q) to ubiquinol (QH2) at the Q-site, which is a pocket formed by the SDHB, SDHC, and SDHD subunits.

-

This compound Binding: this compound, due to its structural similarity to ubiquinone, binds to this Q-site. This binding event physically obstructs the entry and binding of ubiquinone.

-

Inhibition of Respiration: The blockage of ubiquinone reduction halts the electron flow through the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis. The resulting energy deficit is lethal to the fungal cell.

Quantitative Data on SDHI Activity

While specific, publicly available quantitative data for this compound's inhibitory activity (IC50 or EC50 values) is limited in the reviewed scientific literature, a comparative analysis of other SDHI fungicides provides a valuable context for its potential efficacy. The following tables summarize the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for various SDHIs against the common phytopathogen Rhizoctonia solani.

Table 1: In Vitro Antifungal Activity (EC50) of SDHIs against Rhizoctonia solani

| Fungicide | Chemical Class | EC50 (µg/mL) | Reference |

| Boscalid | Pyridine-carboxamide | 0.04 - 0.25 | Varies by study |

| Penthiopyrad | Pyrazole-carboxamide | 0.02 - 0.1 | Varies by study |

| Fluxapyroxad | Pyrazole-carboxamide | 0.03 - 0.15 | Varies by study |

| Sedaxane | Pyrazole-carboxamide | 0.01 - 0.05 | Varies by study |

| Isopyrazam | Pyrazole-carboxamide | 0.05 - 0.2 | Varies by study |

Table 2: In Vitro Succinate Dehydrogenase Inhibition (IC50) by SDHIs

| Fungicide | Fungal Species | IC50 (µM) | Reference |

| Boscalid | Botrytis cinerea | 0.38 | Varies by study |

| Penthiopyrad | Mycosphaerella graminicola | 0.02 | Varies by study |

| Fluxapyroxad | Mycosphaerella graminicola | 0.03 | Varies by study |

| Sedaxane | Ustilago maydis | 0.01 | Varies by study |

| Isopyrazam | Mycosphaerella graminicola | 0.04 | Varies by study |

Note: The presented values are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions and fungal isolate.

Experimental Protocols for Assessing SDHI Activity

The evaluation of SDHI fungicides like this compound involves a combination of in vitro antifungal assays and direct enzyme inhibition assays.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the concentration of the fungicide required to inhibit the growth of a target fungus by 50% (EC50).

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Target fungal culture (e.g., Rhizoctonia solani)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Sterile petri dishes

-

Sterile cork borer

-

Incubator

Protocol:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C.

-

Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

-

Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus and place it in the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

Succinate Dehydrogenase Activity Assay (DCPIP Reduction Assay)

This spectrophotometric assay directly measures the activity of the SDH enzyme and its inhibition by compounds like this compound. The assay is based on the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Succinate solution

-

DCPIP solution

-

Phenazine methosulfate (PMS) solution (as an intermediate electron carrier)

-

This compound stock solution

-

Spectrophotometer

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation techniques.

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and DCPIP.

-

Inhibitor Addition: For the test samples, add varying concentrations of this compound. For the control, add the solvent.

-

Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding succinate and PMS.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.

-

IC50 Calculation: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Resistance to this compound and Other SDHIs

The development of resistance to SDHI fungicides is a significant concern in agriculture. Resistance typically arises from point mutations in the genes encoding the SDH subunits, particularly SDHB, SDHC, and SDHD, which alter the structure of the ubiquinone-binding site. These mutations can reduce the binding affinity of the fungicide to the target enzyme, thereby diminishing its efficacy. Monitoring for the emergence of resistant fungal populations is crucial for the sustainable use of this compound and other SDHIs.

Conclusion

This compound is a potent fungicide that acts through the well-characterized mechanism of succinate dehydrogenase inhibition. By disrupting the mitochondrial electron transport chain, it effectively controls a range of fungal pathogens. This technical guide has provided a comprehensive overview of the this compound-succinate dehydrogenase inhibition pathway, including the molecular mechanism, comparative efficacy data, and detailed experimental protocols for its evaluation. A thorough understanding of this pathway is essential for the development of new and effective fungicides and for the implementation of strategies to manage fungicide resistance. Further research to elucidate the specific binding interactions of this compound with the SDH complex and to obtain more extensive quantitative efficacy data will be invaluable for optimizing its use and for the design of next-generation SDHIs.

Furametpyr: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed experimental protocols, comprehensive quantitative data (including IC50 values and extensive field trial results), and specific proprietary details regarding the discovery and development of Furametpyr are not fully available in the public domain. This guide synthesizes the accessible information and provides representative experimental methodologies and logical diagrams based on the known mechanism of action of succinate dehydrogenase inhibitor (SDHI) fungicides.

Introduction

This compound is a synthetic pyrazole carboxamide fungicide developed by the Japanese company Sumitomo Chemical.[1] It is known by the trade name Limber and has the test code numbers S-82658 and S-658.[1] this compound is primarily utilized for the control of rice sheath blight, a significant disease affecting rice production, caused by the fungus Rhizoctonia solani.[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, this compound's mode of action is the disruption of the fungal mitochondrial respiratory chain.

Discovery and Development

While specific details of the discovery and development timeline of this compound are proprietary to Sumitomo Chemical, the development of SDHI fungicides typically involves several key stages. The process generally begins with the screening of a large library of chemical compounds for activity against target pathogens. Promising lead compounds, likely including the pyrazole carboxamide scaffold, would then undergo extensive structure-activity relationship (SAR) studies to optimize their efficacy, selectivity, and safety profile. This is followed by process chemistry to develop a viable synthesis route, and progressively larger field trials to evaluate performance under real-world conditions. A patent for a combination fungicide containing this compound and Captan indicates its application in controlling rice sheath blight, suggesting a focus on this particular agricultural challenge during its development.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | 5-chloro-1,3-dimethyl-N-(1,1,3-trimethyl-1,3-dihydro-2-benzofuran-4-yl)pyrazole-4-carboxamide |

| Chemical Formula | C₁₇H₂₀ClN₃O₂ |

| CAS Number | 123572-88-3 |

| Molar Mass | 333.82 g/mol |

| Class | Pyrazole carboxamide fungicide |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's fungicidal activity stems from its ability to inhibit the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, this compound blocks this electron transfer, thereby inhibiting ATP production and ultimately leading to fungal cell death.

Signaling Pathway of SDHI Action

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor (SDHI).

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe representative methodologies for key experiments typically performed for the characterization of SDHI fungicides.

In Vitro Fungicidal Activity Assay

Objective: To determine the concentration of this compound that inhibits the growth of a target fungus by 50% (EC₅₀).

Materials:

-

Target fungus (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes

-

Micropipettes

-

Incubator

Procedure:

-

Prepare a series of dilutions of this compound in the molten PDA medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only should also be prepared.

-

Pour the amended PDA into sterile petri dishes and allow to solidify.

-

Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each agar plate.

-

Incubate the plates at an optimal temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

-

Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the EC₅₀ value by probit analysis or by plotting the percentage of inhibition against the log of the concentration.

Succinate Dehydrogenase Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the SDH enzyme activity (IC₅₀).

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

This compound stock solution

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.2)

-

Succinate solution

-

Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Electron mediator (e.g., phenazine methosulfate - PMS)

-

Spectrophotometer

Procedure:

-

Isolate the mitochondrial fraction from the target fungus by differential centrifugation.

-

Prepare a reaction mixture containing the assay buffer, mitochondrial fraction, and varying concentrations of this compound.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding succinate and PMS.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the log of the inhibitor concentration.

Experimental Workflow Diagram

References

Furametpyr's Mode of Action on Fungal Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. It exhibits curative and protective properties against a range of fungal pathogens, most notably Rhizoctonia solani, the causative agent of sheath blight in rice.[1][2] This technical guide provides an in-depth exploration of the molecular mechanism by which this compound disrupts fungal respiration, presenting key data, experimental methodologies, and visual representations of the involved pathways.

Core Mechanism: Inhibition of Mitochondrial Complex II

The primary mode of action of this compound is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3] SDH catalyzes the oxidation of succinate to fumarate, a key step in cellular respiration. By blocking the activity of this enzyme, this compound effectively disrupts the production of adenosine triphosphate (ATP), leading to a depletion of cellular energy and ultimately, fungal cell death.

SDHIs, including this compound, bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone (Coenzyme Q), from accessing the active site, thereby halting the transfer of electrons from succinate to the downstream components of the respiratory chain.

The SDH enzyme complex is composed of four subunits:

-

SdhA: The flavoprotein subunit containing the covalently bound flavin adenine dinucleotide (FAD) cofactor.

-

SdhB: The iron-sulfur protein subunit containing three iron-sulfur clusters.

-

SdhC and SdhD: Two transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

This compound's interaction occurs within a pocket formed by the SdhB, SdhC, and SdhD subunits, effectively blocking the electron transport pathway.

Quantitative Data on SDHI Fungicides

| Fungicide | Fungal Species | IC50 (µM) | EC50 (µg/mL) | Reference |

| Boscalid | Botrytis cinerea | - | 0.05 - 0.15 | [FRAC, 2023] |

| Penthiopyrad | Rhizoctonia solani | - | 0.15 | [4] |

| Fluxapyroxad | Rhizoctonia solani | - | 0.16 | [4] |

| Sedaxane | Rhizoctonia solani | - | 0.1 | [4] |

| Isopyrazam | Zymoseptoria tritici | - | 0.03 - 0.1 | [FRAC, 2023] |

| Bixafen | Zymoseptoria tritici | - | 0.1 - 0.3 | [FRAC, 2023] |

Note: The absence of specific, publicly available quantitative data for this compound highlights a gap in the current scientific literature. The provided data for other SDHIs is intended to offer a comparative perspective on the efficacy of this fungicide class.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used to assess the efficacy of fungicides against mycelial growth.[1]

Objective: To determine the EC50 value of this compound against a target fungal pathogen.

Materials:

-

Pure culture of the target fungus (e.g., Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Technical grade this compound

-

Sterile distilled water

-

Solvent for this compound (e.g., acetone or DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10,000 ppm).

-

Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone. Pour the amended and control media into sterile Petri dishes.

-

Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each PDA plate (both amended and control).

-

Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

EC50 Determination: Use probit analysis or a similar statistical method to determine the EC50 value, which is the concentration of the fungicide that causes 50% inhibition of mycelial growth.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is a generalized colorimetric method for measuring SDH activity.

Objective: To determine the IC50 value of this compound for the inhibition of SDH enzyme activity.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

Substrate: Sodium succinate

-

Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Phenazine methosulfate (PMS) as an intermediate electron carrier

-

This compound at various concentrations

-

Spectrophotometer or microplate reader

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from fungal mycelia using standard differential centrifugation techniques.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, sodium succinate, and the electron acceptor (e.g., DCPIP).

-

Inhibitor Addition: Add different concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. Include a control with the solvent alone.

-

Enzyme Addition: Initiate the reaction by adding the isolated mitochondrial fraction.

-

Measurement: Immediately measure the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction). The rate of absorbance change is proportional to the SDH activity.

-

Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration relative to the control.

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

Visualizations

Fungal Mitochondrial Electron Transport Chain and the Site of this compound Action

References

- 1. CN107318865A - The composition pesticide of captan and this compound compounding - Google Patents [patents.google.com]

- 2. This compound (Ref: S 82658) [sitem.herts.ac.uk]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fundamental properties of pyrazole carboxamide fungicides, a critical class of agricultural and pharmaceutical compounds. This document provides a comprehensive overview of their mechanism of action, quantitative efficacy data, and detailed experimental protocols for their evaluation.

Introduction: The Rise of Pyrazole Carboxamides

Pyrazole carboxamide derivatives have emerged as a pivotal class of fungicides, demonstrating broad-spectrum activity against a variety of plant pathogenic fungi.[1] Their development has been instrumental in addressing the challenge of fungicide resistance and ensuring global food security.[2] These compounds are renowned for their high efficacy and unique mode of action, which sets them apart from other fungicidal classes.

Mechanism of Action: Targeting Fungal Respiration

The primary mode of action for pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain.[2][3][4] SDH plays a crucial role in the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal action.

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[3] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:

-

Inhibition of ATP synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.

-

Accumulation of reactive oxygen species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.

-

Disruption of cellular metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.

This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and, ultimately, cell death. Molecular docking studies have further elucidated the interaction between pyrazole carboxamide derivatives and the SDH protein, revealing key binding interactions that contribute to their inhibitory activity.[2][4]

References

Unraveling the Fungicidal Mechanism of Furametpyr: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Furametpyr, a potent pyrazole-carboxamide fungicide, effectively controls a range of fungal pathogens, most notably Rhizoctonia solani, the causal agent of rice sheath blight. Its fungicidal efficacy stems from the targeted inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as complex II in the electron transport chain. This disruption of cellular respiration leads to a catastrophic energy deficit within the fungal cells, ultimately resulting in their demise. This technical guide provides an in-depth exploration of the fungicidal target of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and pathways.

Quantitative Data on Fungicidal Activity

| Fungicide | Target Organism | Assay Type | IC50 (µg/mL) | Reference |

| Fluxapyroxad | Rhizoctonia solani | SDH Inhibition | 1.266 | [1] |

| SYP-32497 | Rhizoctonia solani | SDH Inhibition | 0.300 | [1] |

| SDH-IN-15 | Rhizoctonia solani | SDH Inhibition | 2.04 µM | [2] |

| Fungicide | Target Organism | Assay Type | EC50 (µg/mL) | Reference |

| Fluxapyroxad | Rhizoctonia solani | Mycelial Growth | 0.0101–0.130 | [1] |

| SYP-32497 | Rhizoctonia solani | Mycelial Growth | 0.000790–0.0198 | [1] |

The Molecular Target: Succinate Dehydrogenase (Complex II)

The primary molecular target of this compound is the enzyme succinate dehydrogenase (SDH). SDH is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, playing a dual role in cellular metabolism. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the electron transport chain via its iron-sulfur clusters to ubiquinone.

This compound, as a member of the SDHI class of fungicides, acts as a competitive inhibitor at the ubiquinone binding site (Q-site) of the SDH complex. By binding to this site, this compound physically obstructs the binding of the natural substrate, ubiquinone, thereby halting the flow of electrons and disrupting the entire process of mitochondrial respiration. This inhibition leads to a rapid depletion of cellular ATP, the primary energy currency of the cell, ultimately causing fungal cell death.

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the in-vitro efficacy of a fungicide against a target fungus.

-

Media Preparation: Potato Dextrose Agar (PDA) is autoclaved and cooled to approximately 50-60°C.

-

Fungicide Incorporation: this compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the molten PDA at various final concentrations. A control plate containing only the solvent is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) and placed in the center of the fungicide-amended and control PDA plates.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration of the fungicide that inhibits fungal growth by 50%) is then determined by probit analysis.

Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay directly measures the inhibitory effect of the fungicide on the target enzyme.

-

Mitochondria Isolation: Fungal mycelia are harvested, ground in a suitable buffer, and subjected to differential centrifugation to isolate the mitochondrial fraction.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing the isolated mitochondria, a substrate (sodium succinate), and an artificial electron acceptor such as 2,6-dichlorophenol-indophenol (DCPIP).

-

Inhibitor Addition: Different concentrations of this compound (dissolved in a solvent) are added to the reaction mixtures. A control without the inhibitor is also run.

-

Initiation and Measurement: The reaction is initiated by the addition of the substrate. The reduction of DCPIP is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

-

Analysis: The rate of the enzymatic reaction is calculated from the change in absorbance. The percentage of inhibition is determined for each concentration of this compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.

Visualizing the Mechanism of Action

Signaling Pathway of this compound's Fungicidal Action

Caption: this compound inhibits succinate dehydrogenase, disrupting the electron transport chain and leading to fungal cell death.

Experimental Workflow for Determining this compound's IC50 against SDH

References

- 1. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China [mdpi.com]

- 2. Multidrug resistance of Rhizoctonia solani determined by enhanced efflux for fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Furametpyr: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies on Furametpyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. Due to the limited availability of direct quantitative efficacy data for this compound in publicly accessible literature, this document focuses on its mechanism of action, relevant experimental protocols for efficacy evaluation, and comparative data from other SDHI fungicides targeting similar pathogens.

Introduction to this compound

This compound is a synthetic fungicide belonging to the pyrazole-carboxamide chemical class. It is recognized for its systemic, curative, and protective properties against a range of fungal plant pathogens. Its primary mode of action is the inhibition of mitochondrial succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound, like other SDHI fungicides, targets and blocks the activity of the succinate dehydrogenase enzyme complex (also known as Complex II) in the mitochondrial respiratory chain of fungi.[1] This inhibition disrupts the conversion of succinate to fumarate in the Krebs cycle and halts the transfer of electrons to the ubiquinone pool, thereby blocking cellular respiration and leading to fungal cell death.[1] The structure-activity relationships of this compound and its analogues are crucial for its binding affinity to the target enzyme.

dot

Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.

Data on Efficacy

Comparative Efficacy of SDHI Fungicides

The following tables summarize the efficacy of other SDHI fungicides against pathogens also targeted by this compound, providing a benchmark for its expected performance.

Table 1: In Vitro Efficacy of SDHI Fungicides against Rhizoctonia solani

| Fungicide | EC50 (µg/mL) | Reference |

| Penflufen | < 1 | [2] |

| Sedaxane | < 1 | [2] |

| Boscalid | Not specified, but effective | [3] |

| Pencycuron | 0.1 x 10⁻³ | [4] |

| Fludioxonil | 0.06 x 10⁻³ | [4] |

| Azoxystrobin | 74.85 x 10⁻³ | [4] |

| Hymexazol | 6.11 | [5] |

Table 2: In Vitro Efficacy of SDHI Fungicides against Passalora fulva

| Fungicide | MIC Range (µg/mL) | Reference |

| Penthiopyrad | 0.1 to >100 | [6] |

| Boscalid | 0.1 to >100 | [6] |

| Isopyrazam | 0.1 to >100 | [6] |

| Pyraziflumid | 0.1 to >100 | [6] |

| Fluopyram | 0.1 to >100 | [6] |

| Isofetamid | 0.1 to 10 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of SDHI fungicides like this compound.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the concentration of the fungicide that inhibits the growth of the fungal mycelium by 50% (EC50).

Protocol:

-

Media Preparation: Prepare potato dextrose agar (PDA) and amend with a series of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A control with the solvent alone should be included.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each amended PDA plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.

dotdot digraph "Mycelial_Growth_Inhibition_Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_media [label="Prepare Fungicide-Amended\nPotato Dextrose Agar (PDA)"]; inoculate [label="Inoculate Plates with\nFungal Mycelial Plugs"]; incubate [label="Incubate Plates at\nOptimal Temperature"]; measure [label="Measure Colony Diameter"]; calculate [label="Calculate Percent Inhibition\nand EC50 Value"]; end_node [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_media; prep_media -> inoculate; inoculate -> incubate; incubate -> measure; measure -> calculate; calculate -> end_node; }

References

- 1. patents.justia.com [patents.justia.com]

- 2. Sensitivity of Rhizoctonia solani to Succinate Dehydrogenase Inhibitor and Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Furametpyr: A Technical Guide to its Role in Agricultural Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furametpyr is a systemic fungicide belonging to the pyrazole-carboxamide chemical class. It is recognized for its efficacy against a range of fungal pathogens, most notably Rhizoctonia solani, the causal agent of rice sheath blight. As a member of the Succinate Dehydrogenase Inhibitor (SDHI) group of fungicides, this compound plays a crucial role in modern crop protection strategies. This technical guide provides an in-depth overview of this compound's mechanism of action, efficacy, and the experimental protocols used in its evaluation, offering valuable insights for researchers in agricultural science and fungicide development.

Mechanism of Action: Inhibition of Fungal Respiration

This compound's fungicidal activity stems from its ability to disrupt the fungal respiratory process. It specifically targets and inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This inhibition halts the tricarboxylic acid (TCA) cycle and, consequently, disrupts the production of ATP, the primary energy currency of the cell. The depletion of cellular energy ultimately leads to the cessation of fungal growth and development.

Signaling Pathway of this compound (SDHI Fungicide)

Caption: Mechanism of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI).

Quantitative Data on Efficacy

The efficacy of this compound and other fungicides is often quantified through various metrics, including the effective concentration required to inhibit 50% of fungal growth (EC50), the percentage of disease control in field trials, and the resulting impact on crop yield.

In Vivo Efficacy of this compound against Rhizoctonia solani on Rice

The following table summarizes the suppressive effect of this compound on lesion development caused by different isolates of Rhizoctonia solani in inoculation tests on rice seedlings.

| Fungal Isolate | Fungicide | Suppression of Lesion Development (%) | Reference |